Methyl 4-hydroxy-3,5-dimethylbenzoate
Overview
Description
Methyl 4-hydroxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a hydroxyl group, and two methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It has been suggested that it may interact with oxidized laccase, leading to the production of a compound referred to as ms (ox) . This interaction with iodide subsequently produces triiodide .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-hydroxy-3,5-dimethylbenzoate is currently limited . It is soluble in alcohol and ether, but slightly soluble in water , which may influence its bioavailability.
Action Environment
The action of this compound may be influenced by environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the surrounding environment . It is recommended to store this compound in a cool, dry place in a well-sealed container, away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,5-dimethylbenzoate can be synthesized through the esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-hydroxy-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: This compound has methoxy groups instead of methyl groups, leading to different chemical properties and reactivity.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has an additional hydroxyl group, which can significantly alter its chemical behavior and applications.
Uniqueness: Methyl 4-hydroxy-3,5-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-hydroxy-3,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMCPKCSVQELBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495931 | |
Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34137-14-9 | |
Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.